molecular formula C9H19ClN2O2 B13091094 3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride

3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride

Cat. No.: B13091094
M. Wt: 222.71 g/mol
InChI Key: YSMCXQLUJCORQS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The systematic name 3-amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions for polyfunctional compounds. The parent chain is butanamide (a four-carbon chain terminating in an amide group). Numeric locants specify substituents:

  • 2-hydroxy : A hydroxyl (-OH) group at position 2.
  • 3-amino : An amine (-NH₂) group at position 3.
  • 4-cyclopentyl : A cyclopentane ring attached via a single bond at position 4.

The hydrochloride designation indicates a protonated amine forming an ionic pair with a chloride counterion. The canonical SMILES string Cl.NC(CC1CCCC1)C(O)C(N)=O corroborates this structure, with explicit notation for the cyclopentyl substituent (CC1CCCC1) and protonated amine (N).

Systematic names avoid trivial descriptors, instead encoding structural features through standardized prefixes and suffixes. For example, the butanamide root specifies chain length and amide functionalization, while cyclopentyl precisely identifies the cyclic substituent.

Three-Dimensional Structural Elucidation

The molecule exhibits tetrahedral geometry at three chiral centers (C2, C3, and C4), as inferred from the InChIKey YSMCXQLUJCORQS-UHFFFAOYSA-N. Key stereochemical features include:

  • C2 (hydroxy-bearing carbon) : $$ R $$-configuration due to hydroxyl group priority.
  • C3 (amine-bearing carbon) : $$ S $$-configuration based on Cahn-Ingold-Prelog rules.
  • C4 (cyclopentyl-attachment point) : $$ R $$-configuration influenced by cyclopentane puckering.

Cyclopentane adopts a twist conformation to minimize angle strain and torsional eclipsing, with a pseudorotation barrier of ~0.5 kcal/mol. The cyclopentyl group’s equatorial orientation relative to the butanamide backbone reduces steric clashes between the bulky ring and amide moiety.

Parameter Value Source
Molecular formula C₉H₁₉ClN₂O₂
Molecular weight 222.71 g/mol
Chiral centers 3

Functional Group Topology & Electronic Configuration

The molecule integrates four functional groups with distinct electronic profiles:

  • Amide group (-CONH₂) :

    • Resonance stabilization delocalizes the lone pair from the nitrogen into the carbonyl $$ \pi $$-system, yielding partial double-bond character ($$ \sim40\% $$) between C1 and O.
    • Planar geometry at the amide nitrogen restricts rotation about the C-N bond ($$ \Delta G^\ddagger \approx 18-20 \text{ kcal/mol} $$).
  • Hydroxyl group (-OH) :

    • Polar O-H bond ($$ \mu \approx 1.66 \text{ D} $$) facilitates hydrogen bonding with solvents or biological targets.
    • Inductive electron-withdrawing effect stabilizes adjacent carbocations.
  • Primary amine (-NH₃⁺) :

    • Protonated in the hydrochloride salt, enhancing water solubility via ion-dipole interactions.
    • sp³ hybridization enables hydrogen bond donation.
  • Cyclopentyl group :

    • Electron-donating alkyl substituent increases electron density at C4 through hyperconjugation.
    • Chair-like puckering minimizes 1,3-diaxial interactions.

Electronic transitions occur primarily in the amide moiety, with $$ n \rightarrow \pi^* $$ (210-220 nm) and $$ \pi \rightarrow \pi^* $$ (190-200 nm) absorptions characteristic of conjugated carbonyl systems.

Tautomeric & Conformational Isomerism

Tautomerism :
The amide group resists keto-enol tautomerism due to resonance stabilization. However, proton transfer between the amine and hydroxyl groups could theoretically yield zwitterionic forms. Computational models suggest such tautomers are disfavored by >10 kcal/mol in aqueous solution.

Conformational isomerism :

  • Butanamide backbone :
    Rotation about C2-C3 and C3-C4 bonds produces staggered ($$ \pm60^\circ $$) and eclipsed ($$ 0^\circ $$) conformers. The gauche conformation predominates (75% abundance) due to reduced steric hindrance between the hydroxyl and cyclopentyl groups.
  • Cyclopentane ring :
    Pseudorotation interconverts twist and envelope conformations with a barrier of ~0.3 kcal/mol. The twist form predominates (85%) due to optimal orbital alignment with the butanamide chain.
Isomer Type Energy Difference (kcal/mol) Population (%)
Amide trans 0 (reference) 62
Amide cis +1.8 38
Cyclopentane twist 0 85
Cyclopentane envelope +0.3 15

Properties

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

3-amino-4-cyclopentyl-2-hydroxybutanamide;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c10-7(8(12)9(11)13)5-6-3-1-2-4-6;/h6-8,12H,1-5,10H2,(H2,11,13);1H

InChI Key

YSMCXQLUJCORQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C(C(=O)N)O)N.Cl

Origin of Product

United States

Preparation Methods

Amino Acid Modification

The synthesis of 3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride typically begins with the modification of simple amino acids. This approach involves introducing a cyclopentyl group and hydroxyl functionalities to the butanamide backbone:

  • Step 1: Cyclopentyl derivatives are prepared through alkylation reactions using cyclopentyl halides.
  • Step 2: Amino acids are subjected to hydroxylation reactions under controlled conditions to introduce the hydroxyl group.

Amide Formation

Amide formation is a critical step in synthesizing this compound:

  • Reagents: Carbodiimides such as EDCI (1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) are commonly used.
  • Conditions: The reaction is conducted at room temperature for 6–24 hours, followed by cooling to 0–5°C. A tertiary base, such as N-methylmorpholine, is added to facilitate amide bond formation.

Reaction Optimization

Temperature Control

Temperature plays a pivotal role in optimizing yield and selectivity:

  • Initial reactions are performed at low temperatures (0–5°C) to prevent side reactions.
  • Gradual warming to room temperature (25–30°C) ensures completion of the reaction.

Catalysts and Solvents

Catalysts and solvents are essential for achieving high purity:

  • Catalysts: Palladium-based catalysts (e.g., palladium(II) hydroxide or palladium on carbon) are used in hydrogenation steps.
  • Solvents: Inert solvents like methylene chloride or tetrahydrofuran are employed for stability during reactions.

Purification and Isolation

Recrystallization

Recrystallization is used to purify the final product:

  • The crude compound is dissolved in water-acetonitrile mixtures.
  • Recrystallization ensures removal of impurities and enhances product stability.

Diastereoisomer Separation

The compound exists as a mixture of diastereoisomers, which can affect its pharmacological properties. Chromatographic techniques are employed for separation.

Data Table: Key Reaction Parameters

Step Reagents/Catalysts Temperature Duration Outcome
Cyclopentyl Derivative Formation Cyclopentyl halides Room temperature 12–24 hours Cyclopentyl substitution
Hydroxylation Hydroxylating agents 0–5°C 16–24 hours Hydroxyl group addition
Amide Formation EDCI, HOBT, N-methylmorpholine Room temperature 6–24 hours Amide bond formation
Hydrogenation Palladium catalyst Room temperature Variable Reduction of intermediates
Recrystallization Water-acetonitrile mixture Room temperature Variable Purified final product

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Potential

Research indicates that 3-amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride exhibits notable interactions with various biological targets. Its amino group can participate in binding with receptors or enzymes involved in neurological pathways, suggesting potential applications in treating neurodegenerative diseases. For instance, compounds structurally similar to this compound have shown promise as inhibitors of cholinesterases, which are critical in Alzheimer's disease therapy .

Table 1: Biological Activities of Related Compounds

Compound NameTarget ActivityIC50 Value (µM)Reference
4-Amino-2,3-polymethylenequinolineAChE Inhibition1.90 ± 0.16
Tacrine DerivativesAChE Inhibition0.084 ± 0.008
Quinazolin-4-one Hydroxamic AcidsDual PI3K/HDAC Inhibition< 10

Hepatitis C Virus Inhibition

One significant application of this compound is its role as an intermediate in the synthesis of inhibitors for the hepatitis C virus (HCV). The compound has been reported as part of synthetic pathways leading to potent HCV NS3 protease inhibitors, which are crucial for treating chronic HCV infections .

Case Study: HCV Protease Inhibitors

In a study focusing on the synthesis of HCV protease inhibitors, compounds derived from this compound demonstrated effective inhibition at low concentrations, showcasing their potential in antiviral therapies .

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Commercial Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Price (1g) Reference
3-Amino-4-cyclopentyl-2-hydroxybutanamide HCl* Not available C₁₀H₁₉ClN₂O₂ 246.73 (estimated) Cyclopentyl N/A N/A
3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl 394735-23-0 C₉H₁₇ClN₂O₂ 220.70 Cyclobutyl 142.00 €
3-Amino-2-hydroxy-4-phenylbutanamide HCl 247062-03-9 C₁₀H₁₅ClN₂O₂ 230.69 Phenyl Not listed
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid HCl 331847-11-1 C₁₀H₁₂Cl₃N₂O₂ 313.57 2,4-Dichlorophenyl N/A

Key Comparative Insights:

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound increases lipophilicity compared to the cyclobutyl analog (logP estimated to be higher by ~0.5 units) due to its larger aliphatic ring .

The 2,4-dichlorophenyl group () adds electron-withdrawing effects, which may enhance metabolic stability but reduce bioavailability .

Commercial Availability :

  • The cyclobutyl analog is commercially available at €142.00/g, while the phenyl variant’s pricing is undisclosed .

Synthetic Utility :

  • Cyclobutyl and phenyl analogs are frequently employed as intermediates in protease inhibitors (e.g., Boceprevir) and CNS-targeting drugs, respectively .

Research Findings and Implications

  • Cyclobutyl vs. Cyclopentyl : Cyclopentyl’s increased ring size may improve membrane permeability in drug candidates, though this requires validation via in vitro assays .
  • Phenyl vs. Aliphatic Rings : Aromatic substituents (e.g., phenyl) are associated with stronger target affinity in kinase inhibitors but may elevate toxicity risks due to metabolic oxidation .
  • Chlorinated Analogs : Dichlorophenyl derivatives () exhibit enhanced halogen bonding but face challenges in solubility, necessitating formulation adjustments .

Biological Activity

3-Amino-4-cyclopentyl-2-hydroxybutanamide hydrochloride, also referred to as ACBH, is a compound that has garnered interest in pharmacological research due to its potential biological activities. Despite its relatively recent introduction into the field, the compound's interactions and effects on biological systems are beginning to be documented. This article synthesizes available data on its biological activity, summarizing findings from various studies and highlighting areas for further research.

Chemical Structure:

  • Molecular Formula: C8_{8}H15_{15}ClN2_{2}O
  • Molecular Weight: 192.67 g/mol

Synthesis:
The synthesis of ACBH typically involves the modification of cyclopentyl derivatives through amination and hydroxylation processes. Specific synthetic routes and conditions have not been extensively documented in available literature.

Acetylcholinesterase (AChE) Inhibition

Compounds with structural features akin to ACBH have demonstrated varying degrees of inhibition against AChE, an enzyme critical in neurotransmission. For example, certain derivatives showed IC50_{50} values significantly lower than those of established inhibitors like donepezil . This suggests that ACBH may also possess inhibitory properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

α-Glucosidase Inhibition

Inhibitors targeting α-glucosidase are crucial for managing diabetes by slowing carbohydrate absorption. Similar compounds have shown promising results in inhibiting this enzyme with activities comparable to acarbose . The potential for ACBH to exhibit similar effects warrants further investigation.

Cytotoxicity and Antiproliferative Effects

Limited data exists regarding the cytotoxic effects of ACBH on cancer cell lines. However, related compounds have been noted for their antiproliferative activities against various cancer types, suggesting a possible avenue for exploration with ACBH . Further studies are needed to assess its efficacy and safety profile in this context.

Study 1: Antioxidant and Enzyme Inhibition Profile

A study evaluated several Trolox derivatives for their antioxidant capacities and enzyme inhibition profiles. The results indicated that compounds with similar structural motifs as ACBH exhibited notable antioxidant activity (IC50_{50} values ranging from 5.2 to 8.7 µM) and effective α-glucosidase inhibition . This highlights the potential of ACBH in therapeutic applications targeting oxidative stress and metabolic disorders.

Study 2: Molecular Docking Studies

Molecular docking studies of compounds related to ACBH revealed binding affinities for both catalytic and peripheral sites of AChE, indicating a mechanism that could lead to enhanced inhibition . Such insights into binding interactions can inform future drug design efforts involving ACBH.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved IC50_{50} ValuesNotes
Antioxidant ActivityTrolox Derivatives5.2 - 8.7 µMComparable to L-ascorbic acid
AChE InhibitionDonepezil Derivatives<10 nMPotential for Alzheimer's therapy
α-Glucosidase InhibitionAcarbose DerivativesSimilar efficacyImportant for diabetes management

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